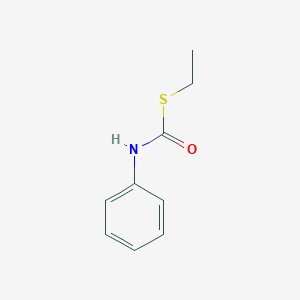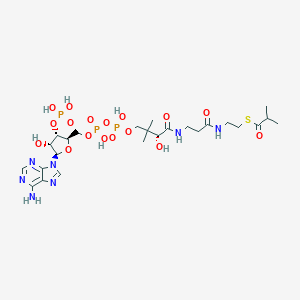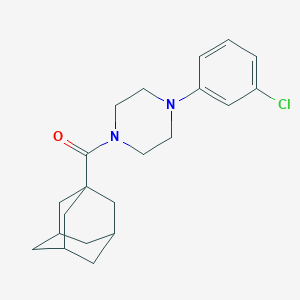
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is a synthetic compound that combines the structural features of adamantane, piperazine, and a ketone group Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane and piperazine precursors. One common method involves the following steps:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a hydroxyl or halogen group.
Formation of Piperazine Derivative: Piperazine is modified to introduce a substituent at the nitrogen atom.
Coupling Reaction: The adamantane and piperazine derivatives are then coupled using a suitable coupling reagent, such as a carbonyl compound, to form the final ketone product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the piperazine moiety can facilitate binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used as antipsychotic drugs.
Uniqueness
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct physical and chemical properties. This combination can result in enhanced stability, bioavailability, and potential biological activity compared to other compounds .
Eigenschaften
Molekularformel |
C21H27ClN2O |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
1-adamantyl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27ClN2O/c22-18-2-1-3-19(11-18)23-4-6-24(7-5-23)20(25)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 |
InChI-Schlüssel |
XQHUAJZFAQXNAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
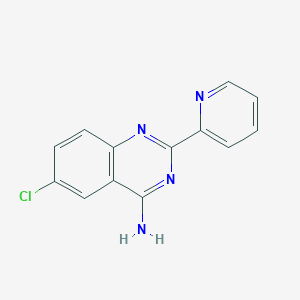
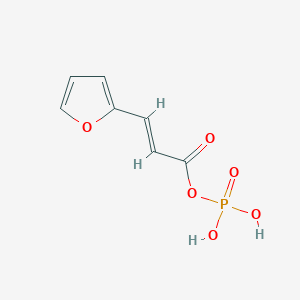
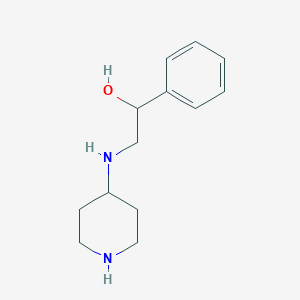
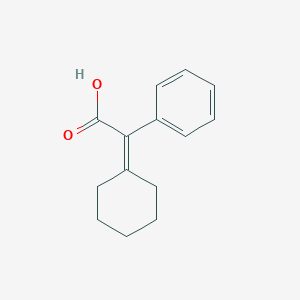
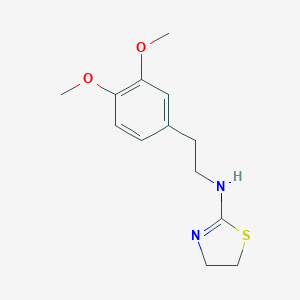
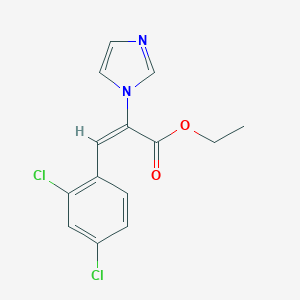

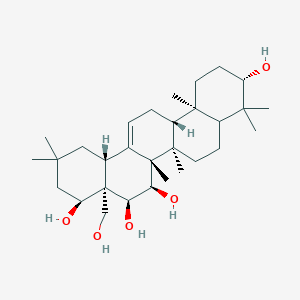
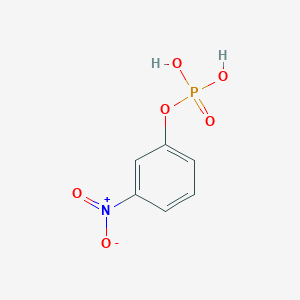
![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)
